

A Technical Guide to the Spectroscopic Identification of Ocimenone

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Compound of Interest

Compound Name: 2,6-Dimethylocta-2,5,7-trien-4-one

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This in-depth guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the initial identification of ocimenone, a naturally occurring monoterpene ketone. Ocimenone exists as two primary geometric isomers, (E)-ocimenone and (Z)-ocimenone, which are found in the essential oils of various plants, including species of Tagetes and Lippia. This document outlines the key spectroscopic techniques used for its characterization, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopy.

Spectroscopic Data for Ocimenone Isomers

The initial identification of ocimenone in a sample, typically a complex mixture like an essential oil, relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for separating and identifying volatile compounds like ocimenone.

Table 1: Mass Spectrometry Data for (E)-Ocimenone

Feature	Data
Molecular Formula	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol [1]
Major MS Fragments (m/z)	150, 135, 107[1]

Table 2: Kovats Retention Indices for Ocimenone Isomers

Isomer	Column Type	Retention Index
(E)-Ocimenone	Standard Non-Polar	1213, 1216, 1229, 1252[1]
Semi-Standard Non-Polar	1224, 1231, 1234, 1235, 1239, 1243, 1252, 1253, 1255[1]	
Standard Polar	1710, 1726[2]	
(Z)-Ocimenone	Standard Non-Polar	1184, 1206, 1209, 1211, 1221[3]
Semi-Standard Non-Polar	1184, 1216, 1228, 1229, 1230, 1231, 1232, 1234, 1235, 1238[3]	
Standard Polar	1690, 1704[3]	

Note: While ¹H NMR, ¹³C NMR, IR, and UV-Vis data are essential for full characterization, publicly available, peer-reviewed datasets for ocimenone isomers are not readily found. The following experimental protocols provide the methodologies to acquire this data.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections describe the methodologies for the key analytical techniques used in the identification of ocimenone.

GC-MS is the gold standard for the analysis of volatile compounds in essential oils[4]. It allows for the separation of individual components and their subsequent identification based on their

mass spectra and retention indices[5].

Methodology:

- Sample Preparation: Dilute the essential oil sample (e.g., 1 μ L) in a suitable volatile solvent such as methanol or ethyl acetate (e.g., 1 mL)[6].
- Instrumentation: An Agilent 8890 GC coupled with a 5977C GC/MSD system or similar is suitable[7].
- Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 μ m film thickness), is commonly used[6].
- Carrier Gas: Helium or hydrogen can be used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[7].
- Injection: Inject 1 μ L of the diluted sample in split mode (e.g., split ratio 1:25 to 1:200)[6]. The injector temperature is typically set to 250 $^{\circ}$ C.
- Oven Temperature Program: A typical temperature program starts at 60 $^{\circ}$ C, holds for a few minutes, and then ramps up to 240 $^{\circ}$ C at a rate of 3 $^{\circ}$ C/min[6].
- Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at around 230 $^{\circ}$ C and the transfer line at 280 $^{\circ}$ C. The mass range is scanned from m/z 40 to 500.
- Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing the calculated Kovats retention indices with literature values.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry.

Methodology:

- Sample Preparation: For a pure sample of ocimenone, dissolve 5-10 mg for 1 H NMR and 20-50 mg for 13 C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR

tube^[8]^[9]. The solution should be free of any particulate matter.

- Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ^1H is recommended.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- 2D NMR Experiments: To aid in the complete assignment of the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from 2D spectra are used to assemble the molecular structure and assign all proton and carbon signals.

IR spectroscopy provides information about the functional groups present in a molecule. For ocimenone, key absorptions would be expected for the carbonyl group ($\text{C}=\text{O}$) and carbon-carbon double bonds ($\text{C}=\text{C}$).

Methodology:

- **Sample Preparation:** For a liquid sample like ocimenone, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- **Data Analysis:** The positions of the absorption bands are indicative of specific functional groups. For ocimenone, a strong absorption band is expected in the region of 1650-1700 cm^{-1} for the conjugated ketone and bands in the 1600-1650 cm^{-1} region for the C=C double bonds. C-H stretching vibrations will be observed around 2850-3100 cm^{-1} .

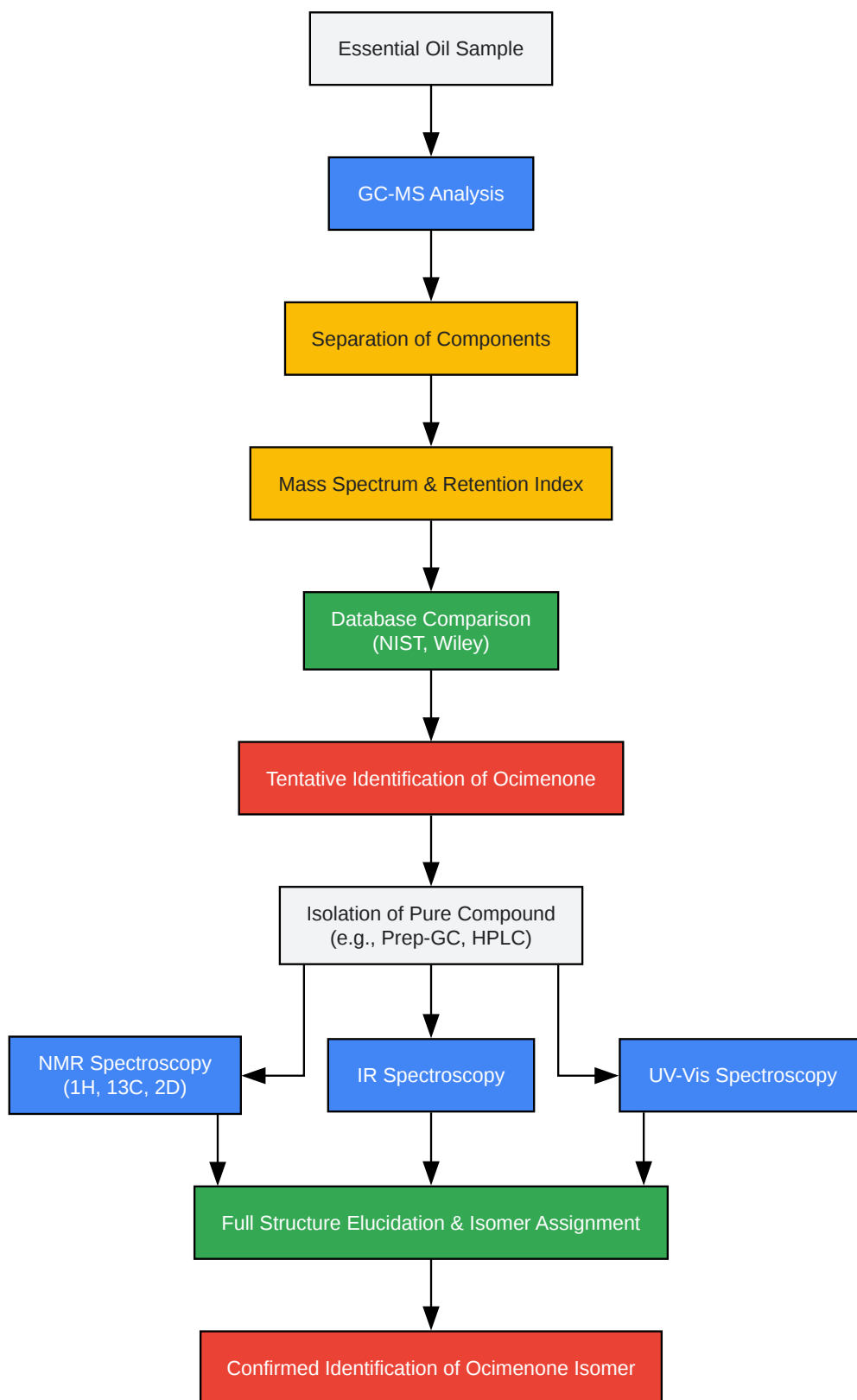
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the enone chromophore in ocimenone.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the ocimenone sample in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the spectrum over a range of approximately 200 to 400 nm.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined. For conjugated enones like ocimenone, a $\pi \rightarrow \pi^*$ transition is expected to give a strong absorption band. The position of λ_{max} is influenced by the extent of conjugation and the substitution pattern^{[10][11]}.

Workflow and Visualization

The logical flow of experiments for the identification of a natural product like ocimenone from a complex mixture is crucial for an efficient and accurate analysis.



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Caption: Workflow for the spectroscopic identification of ocimenone.

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